1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole

Description

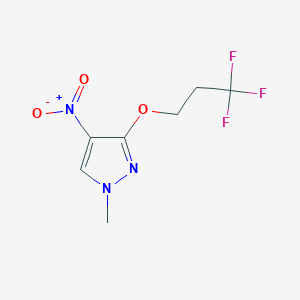

1-Methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 1, and a 3,3,3-trifluoropropoxy substituent at position 2. The compound is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name |

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O3/c1-12-4-5(13(14)15)6(11-12)16-3-2-7(8,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSIJAUINHNDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Trifluoropropoxy Group: The trifluoropropoxy group can be introduced via nucleophilic substitution using a suitable trifluoropropyl halide.

Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrazole derivatives.

Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoropropoxy group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Trifluoropropoxy vs.

- Nitro Group Influence : The nitro group at position 4 enhances electron deficiency, which may stabilize charge-transfer interactions in agrochemical target proteins, as seen in flufenprox .

- Halogen Substitution : The iodo derivative (1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole) shows higher molecular weight and reactivity, suitable for further functionalization .

Key Observations :

- The target compound’s synthesis likely involves nitration of a pre-functionalized pyrazole, followed by trifluoropropoxy introduction via nucleophilic substitution. However, the lack of explicit synthetic data suggests unresolved optimization challenges .

Biological Activity

1-Methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocycles. Its unique structure, featuring a trifluoropropoxy group, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.17 g/mol. The presence of the trifluoropropoxy moiety is noteworthy due to the potential for enhanced lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₃O₃ |

| Molecular Weight | 239.17 g/mol |

| CAS Number | 139756-01-7 |

| Melting Point | Not determined |

| Solubility | Soluble in methanol |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that those with electron-withdrawing groups, like trifluoromethyl or trifluoropropoxy, tended to show enhanced activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated that certain pyrazoles could reduce prostaglandin E2 production in macrophages stimulated by lipopolysaccharides (LPS) .

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial activity comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Effects

In vivo studies on murine models showed that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated animals compared to controls . This suggests that the compound may have potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The lipophilic trifluoropropoxy group can integrate into microbial membranes, compromising structural integrity.

- Cytokine Modulation : The compound may influence signaling pathways related to inflammation through modulation of cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.